N-[3-[Acetyl(methyl)amino]phenyl]-2-fluoropyridine-4-carboxamide
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Overview
Description
“N-[3-[Acetyl(methyl)amino]phenyl]-2-fluoropyridine-4-carboxamide” is a complex organic compound. It likely contains an acetyl group (CH3CO), a methylamino group (NHCH3), a phenyl group (C6H5), a pyridine ring (C5H5N), and a carboxamide group (CONH2). The exact structure and properties would depend on the specific arrangement of these groups .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the fluorine atom, and the attachment of the acetyl, methylamino, phenyl, and carboxamide groups. The exact methods would depend on the desired final structure and the available starting materials .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. It would likely exhibit the aromaticity of the phenyl and pyridine rings, the polarity of the carboxamide group, and the electronegativity of the fluorine atom .Chemical Reactions Analysis
The reactivity of this compound would depend on its exact structure. The pyridine ring might undergo electrophilic substitution reactions, while the carboxamide group could participate in condensation reactions. The presence of the fluorine atom might also influence the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact structure. The presence of the polar carboxamide group and the electronegative fluorine atom might influence these properties .Scientific Research Applications
Met Kinase Inhibition
Met kinase inhibitors are critical in the treatment of cancer due to their role in tumor growth and metastasis. The discovery of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides demonstrates the importance of structural modifications in enhancing enzyme potency and selectivity. These compounds show potential in cancer treatment, as evidenced by their ability to achieve tumor stasis in preclinical models (Schroeder et al., 2009).
Antibacterial Agents
The development of pyridonecarboxylic acids as antibacterial agents illustrates the role of chemical synthesis in discovering more effective treatments against bacterial infections. Structural variations in these compounds lead to significant antibacterial activity, highlighting the potential of similar compounds in addressing resistance issues (Egawa et al., 1984).
NF-kB and AP-1 Gene Expression Inhibition
Compounds targeting the inhibition of NF-kB and AP-1 transcription factors are crucial in the study of inflammatory and autoimmune diseases. Structure-activity relationship studies of such inhibitors can lead to improvements in oral bioavailability and efficacy (Palanki et al., 2000).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[3-[acetyl(methyl)amino]phenyl]-2-fluoropyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O2/c1-10(20)19(2)13-5-3-4-12(9-13)18-15(21)11-6-7-17-14(16)8-11/h3-9H,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNYWIZEJRZYGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=CC(=C1)NC(=O)C2=CC(=NC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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